1-(2-Fluoro-4-methylphenyl)-ethylamine hydrochloride
CAS No.: 2206265-54-3
Cat. No.: VC3033614
Molecular Formula: C9H13ClFN
Molecular Weight: 189.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2206265-54-3 |
|---|---|
| Molecular Formula | C9H13ClFN |
| Molecular Weight | 189.66 g/mol |
| IUPAC Name | 1-(2-fluoro-4-methylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)9(10)5-6;/h3-5,7H,11H2,1-2H3;1H |
| Standard InChI Key | NSYMOBWVKIVIFI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(C)N)F.Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)N)F.Cl |
Introduction
1-(2-Fluoro-4-methylphenyl)-ethylamine hydrochloride is an organic compound characterized by a fluorine atom and a methyl group attached to a phenyl ring, further connected to an ethylamine group. This compound is notable for its potential applications in medicinal chemistry and as a precursor in the synthesis of more complex organic molecules. The presence of the fluorine atom enhances its biological activity and reactivity, making it a subject of interest in various scientific fields.
Synthesis and Production
The synthesis of 1-(2-Fluoro-4-methylphenyl)-ethylamine hydrochloride typically involves several key steps, often starting from precursors like 2-fluoro-4-methylbenzaldehyde and ethylamine. Industrial production may utilize continuous flow reactors to enhance efficiency and minimize by-products, ensuring consistent product quality.
Applications in Research and Industry
1-(2-Fluoro-4-methylphenyl)-ethylamine hydrochloride has several applications in scientific research:
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Medicinal Chemistry: It is used as a precursor in the synthesis of complex molecules with potential therapeutic effects.
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Pharmaceutical Development: The compound's unique structure makes it a valuable intermediate in drug development.
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Organic Synthesis: It participates in various chemical reactions crucial for producing specialty chemicals.
The fluorine atom enhances the compound's binding affinity and selectivity, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, including enzymes or receptors. The fluorine atom enhances binding affinity and reactivity due to its electronegative nature, potentially modulating biochemical pathways and leading to therapeutic effects.
Research Findings and Future Directions
Research on 1-(2-Fluoro-4-methylphenyl)-ethylamine hydrochloride highlights its potential in medicinal chemistry. Studies focus on its synthesis, properties, and applications in drug development. The compound's unique structural features make it a valuable tool in both academic and industrial research settings.
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